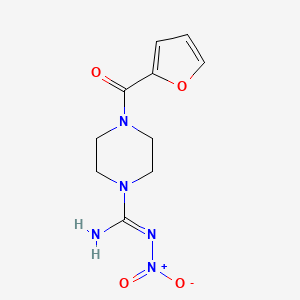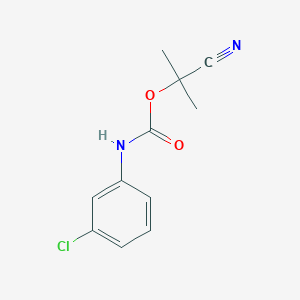
N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide
説明
N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide, also known as BNPP, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide involves the formation of a hydrazone bond between the carbonyl group of this compound and the amino group of the target molecule. This reaction is highly selective and occurs under mild conditions, making this compound a useful tool for bioconjugation and labeling. The fluorescence properties of this compound are attributed to the electron-rich benzodioxole moiety, which undergoes an excited-state intramolecular proton transfer (ESIPT) upon excitation, resulting in a blue-shifted emission.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it suitable for use in living cells and organisms. Its fluorescence properties allow for real-time monitoring of biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used for the detection of oxidative stress and inflammation in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide is its high selectivity and sensitivity for the detection of various biological molecules. Its fluorescence properties allow for real-time monitoring of biological processes, making it a useful tool for studying dynamic cellular events. However, the use of this compound in biological systems is limited by its low photostability and susceptibility to oxidation and hydrolysis. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
Future research on N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide could focus on the development of more stable and biocompatible derivatives with improved photophysical properties. Additionally, the use of this compound in combination with other imaging techniques, such as microscopy and spectroscopy, could provide more detailed insights into the molecular mechanisms of various biological processes. Finally, the application of this compound in drug discovery and development could lead to the identification of new therapeutic targets and the development of novel drugs with enhanced efficacy and selectivity.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-2-chloro-4-nitrobenzohydrazide has been used as a versatile reagent for the detection and quantification of various biological molecules, including amino acids, peptides, and proteins. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells. Additionally, this compound has been used as a precursor for the synthesis of other functionalized hydrazide derivatives for various applications, such as drug discovery and development, bioconjugation, and imaging.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5/c16-12-6-10(19(21)22)2-3-11(12)15(20)18-17-7-9-1-4-13-14(5-9)24-8-23-13/h1-7H,8H2,(H,18,20)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIWUDAGIWKBGU-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)



![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)

![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)